(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Description
(S)-2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS: 911405-98-6) is a chiral bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core. Its molecular formula is C₈H₈ClNO, with a molecular weight of 169.61 g/mol . Key physicochemical properties include a melting point of 75–76°C and a predicted pKa of 12.88, indicative of its weakly acidic hydroxyl group . The (S)-configuration at the C7 position is critical for stereoselective applications, such as asymmetric catalysis or chiral ligand synthesis .
The compound’s structure combines a pyridine ring (providing π-electron density) with a cyclopentane moiety (enhancing rigidity).
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(7S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2/t6-/m0/s1 |
InChI Key |
XZVGQEYEEUNMQM-LURJTMIESA-N |
Isomeric SMILES |
C1CC2=C([C@H]1O)N=C(C=C2)Cl |
Canonical SMILES |
C1CC2=C(C1O)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with cyclopentanone in the presence of a base, followed by reduction and subsequent cyclization to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or nickel.
Industrial Production Methods
Industrial production of (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique cyclopentane-pyridine framework allows for interactions with biological targets, particularly in the central nervous system.
Case Study: Neuroprotective Effects
Research has indicated that derivatives of (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol exhibit neuroprotective properties. In a study published in the Journal of Medicinal Chemistry, compounds based on this scaffold demonstrated significant inhibition of neurodegenerative processes in vitro, suggesting their potential as treatments for conditions like Alzheimer's disease .
Cosmetic Formulation
Topical Applications
The compound is also investigated for its use in cosmetic formulations. Its ability to enhance skin penetration and stability makes it a valuable ingredient in topical products.
Case Study: Moisturizing Cream Development
A formulation study highlighted the incorporation of (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol into a moisturizing cream. The formulation was tested for skin hydration efficacy through clinical trials. Results indicated that the cream significantly improved skin moisture levels compared to controls over a four-week period .
| Formulation Component | Concentration (%) | Effect on Skin Hydration |
|---|---|---|
| (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | 0.5 | Enhanced hydration by 30% |
| Glycerin | 5 | Enhanced hydration by 25% |
| Aloe Vera Extract | 3 | Enhanced hydration by 20% |
Agricultural Practices
Pesticidal Applications
Emerging research suggests that (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol could be utilized as an agrochemical agent. Its chlorinated structure may confer herbicidal properties.
Case Study: Herbicide Efficacy
In a controlled study assessing various herbicides, formulations containing (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol demonstrated effective weed control in crops without significant phytotoxicity to target plants. The results indicated a reduction of weed biomass by over 50% compared to untreated controls .
Mechanism of Action
The mechanism of action of (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Functional Comparisons
- Chlorine Position : The 2-chloro derivative exhibits greater steric hindrance near the hydroxyl group compared to the 4-chloro isomer, influencing adsorption behavior (e.g., on metal surfaces) and reactivity in nucleophilic substitutions .
- Hydroxyl vs. Amine Groups : The hydroxyl group in the target compound enables hydrogen bonding, whereas the amine in 1187930-42-2 facilitates protonation, enhancing water solubility and ionic interactions .
- Stereochemistry : The (S)-enantiomer’s chiral center is essential for enantioselective catalysis, as demonstrated in the synthesis of iridium-based P,N-ligands . Racemic mixtures of related compounds (e.g., 945666-87-5) require enzymatic resolution for chiral separation .
Biological Activity
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a compound with a complex cyclic structure, exhibits significant biological activity that has garnered attention in various fields of pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : CHClNO
- Molecular Weight : 169.608 g/mol
- CAS Number : 911405-98-6
- Structure : The compound features a pyridine ring fused to a cyclopentane structure, contributing to its unique chemical properties.
Biological Activity
Research indicates that (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol possesses a range of biological activities:
- Antibacterial Activity :
- Antiviral Properties :
-
Neuropharmacological Effects :
- Similar compounds have demonstrated neuroprotective effects and potential utility in treating neurodegenerative diseases. The structural similarities to known neuropharmacological agents indicate that (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol could influence neurotransmitter systems or exhibit neuroprotective properties .
The precise mechanism of action for (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is not fully elucidated; however, the following pathways are hypothesized based on related compounds:
- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, potentially affecting metabolic pathways critical for bacterial survival or viral replication.
- Modulation of Receptor Activity : Given the structural characteristics, it is plausible that this compound interacts with neurotransmitter receptors or other cellular targets involved in signal transduction.
Research Findings and Case Studies
Q & A
Q. Advanced Research Focus
- Continuous flow systems : Enhance mixing and temperature control for enzyme-mediated resolutions, reducing reaction times .
- Ligand recycling : Immobilized catalysts (e.g., silica-supported Novozyme 435) retain >90% activity over 5 cycles .
- In situ monitoring : ReactIR or HPLC tracks enantiomeric excess (ee) dynamically, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
